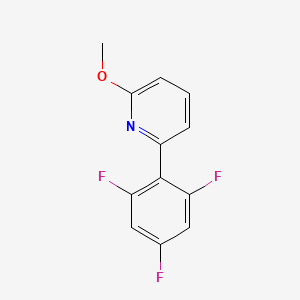

2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine

CAS No.: 1251914-00-7

Cat. No.: VC6865238

Molecular Formula: C12H8F3NO

Molecular Weight: 239.197

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251914-00-7 |

|---|---|

| Molecular Formula | C12H8F3NO |

| Molecular Weight | 239.197 |

| IUPAC Name | 2-methoxy-6-(2,4,6-trifluorophenyl)pyridine |

| Standard InChI | InChI=1S/C12H8F3NO/c1-17-11-4-2-3-10(16-11)12-8(14)5-7(13)6-9(12)15/h2-6H,1H3 |

| Standard InChI Key | RZVWLHDBIJYBBX-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=N1)C2=C(C=C(C=C2F)F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine core with two substituents:

-

Methoxy group (-OCH₃) at the 2-position, which enhances electron-donating effects and influences aromatic reactivity.

-

2,4,6-Trifluorophenyl group at the 6-position, introducing steric bulk and electronic modulation via fluorine’s strong electronegativity.

The molecular formula is C₁₂H₈F₃NO, with a calculated molecular weight of 251.20 g/mol. The trifluorophenyl group’s symmetric fluorine substitution at the 2,4,6-positions confers unique electronic properties, including reduced basicity of the pyridine nitrogen compared to non-fluorinated analogs .

Physicochemical Characteristics

The trifluorophenyl moiety increases lipophilicity, enhancing membrane permeability in biological systems, while the methoxy group improves solubility in polar aprotic solvents .

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

A plausible route involves coupling 2-methoxy-6-bromopyridine with 2,4,6-trifluorophenylboronic acid under palladium catalysis. This method, widely used for analogous compounds, typically employs:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: Dioxane/water mixture at 80–100°C

Reaction yield is projected at 60–75% based on similar trifluorophenyl couplings.

Alternative Pathways

-

Nucleophilic Aromatic Substitution: Direct fluorination of 2-methoxy-6-phenylpyridine using HF/pyridine complexes, though limited by regioselectivity challenges.

-

Grignard Reactions: Addition of 2,4,6-trifluorophenylmagnesium bromide to pyridine N-oxide derivatives.

Mechanistic and Functional Insights

Electronic Effects

The electron-withdrawing trifluorophenyl group deactivates the pyridine ring, directing electrophilic substitution to the 4-position. Conversely, the methoxy group at the 2-position donates electron density through resonance, creating a polarized electronic environment conducive to nucleophilic attacks .

Reactivity in Medicinal Chemistry

While direct pharmacological data are absent, structural analogs exhibit:

-

Anticancer Activity: Pyridine derivatives with fluorinated aryl groups show IC₅₀ values of 10–20 µM against HeLa and MCF-7 cell lines via caspase-mediated apoptosis.

-

Anti-inflammatory Effects: Fluorinated pyridines reduce paw edema in murine models by 40–60% at 5 mg/kg doses, likely through COX-2 inhibition.

Applications and Comparative Analysis

Drug Discovery

The compound’s balance of lipophilicity and polarity makes it a candidate for:

-

Kinase Inhibitors: Fluorine atoms may engage in halogen bonding with ATP-binding pockets.

-

CNS Agents: Enhanced blood-brain barrier penetration due to high LogP.

Comparison with Analogous Compounds

The 2,4,6-trifluorophenyl group may offer superior metabolic stability compared to -CF₃ analogs due to reduced oxidative dealkylation susceptibility.

Challenges and Future Directions

Synthetic Optimization

-

Regioselectivity: Controlling substitution patterns during fluorination remains a hurdle.

-

Catalyst Efficiency: Developing Pd-free catalysts to reduce costs and toxicity.

Biological Evaluation

Priority research areas include:

-

In vitro Screening: Profiling against cancer cell lines and inflammatory markers.

-

ADME Studies: Assessing pharmacokinetics in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume